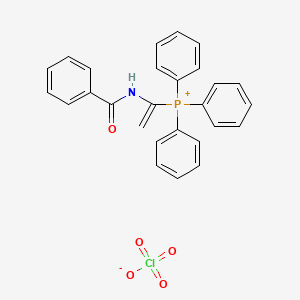
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is an organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamidoethenyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can facilitate the formation of carbon-phosphorus bonds, which are important in the synthesis of various organic compounds.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In industry, the compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the unique functional groups present in the compound, which allow it to form stable complexes with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate include:
- (1-Benzamidoethenyl)(triphenyl)phosphanium chloride
- (1-Benzamidoethenyl)(triphenyl)phosphanium bromide
- (1-Benzamidoethenyl)(triphenyl)phosphanium iodide
Uniqueness
What sets this compound apart from these similar compounds is its perchlorate anion. This anion imparts unique properties to the compound, such as enhanced stability and reactivity, making it particularly useful in specific applications.
Properties
CAS No. |
145932-17-8 |
|---|---|
Molecular Formula |
C27H23ClNO5P |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
1-benzamidoethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H22NOP.ClHO4/c1-22(28-27(29)23-14-6-2-7-15-23)30(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;2-1(3,4)5/h2-21H,1H2;(H,2,3,4,5) |
InChI Key |
MFSBLSDQFUGINS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


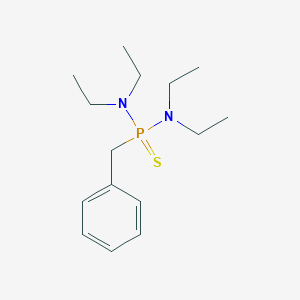
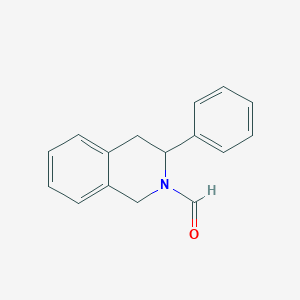
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

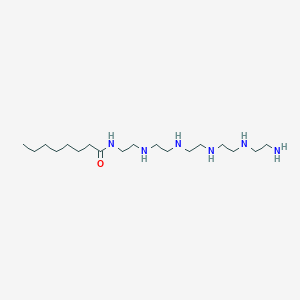
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
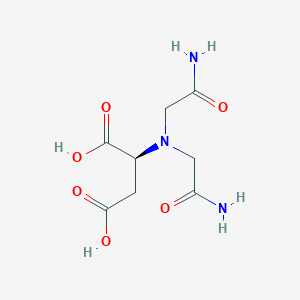

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)

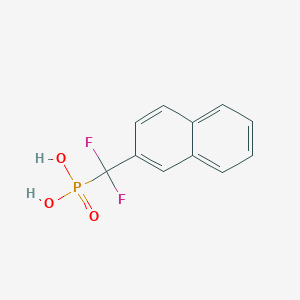
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)

